N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)nicotinamide
CAS No.: 2034467-63-3
Cat. No.: VC7292133
Molecular Formula: C16H18N4O2
Molecular Weight: 298.346
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034467-63-3 |
|---|---|
| Molecular Formula | C16H18N4O2 |
| Molecular Weight | 298.346 |
| IUPAC Name | N-[2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)ethyl]pyridine-3-carboxamide |
| Standard InChI | InChI=1S/C16H18N4O2/c21-15-10-12-4-1-2-6-14(12)19-20(15)9-8-18-16(22)13-5-3-7-17-11-13/h3,5,7,10-11H,1-2,4,6,8-9H2,(H,18,22) |
| Standard InChI Key | ILDBLJDVQCQZJG-UHFFFAOYSA-N |
| SMILES | C1CCC2=NN(C(=O)C=C2C1)CCNC(=O)C3=CN=CC=C3 |
Introduction
Biological Activity
While direct biological activity data for this compound is scarce, related compounds show promise in various therapeutic areas:
-
Nicotinamide is known for its antioxidant properties and potential in treating conditions like pellagra.
-
Tetrahydrocinnolines have been studied for their potential in drug development due to their structural similarity to biologically active molecules.
3-Oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxylic acid
This compound, with a similar cinnoline structure, has a molecular weight of 194.19 g/mol and is identified by CAS number 1708264-02-1 . Its applications and biological activities are not well-documented but could provide insights into the potential properties of related compounds.
3-Oxo-2,3,5,6-tetrahydro-benzo[h]cinnoline-4-carboxylic acid
This compound has a molecular weight of 242.23 g/mol and is known by its CAS number and PubChem CID 10847727 . It represents another example of a cinnoline derivative with potential biological relevance.
Data Table: Related Compounds
This table highlights compounds with similar structures or components, which may provide insights into the potential properties of N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)nicotinamide.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume